Isooctadecenylsuccinic Anhydride
Description
Contextualization within Organic Chemistry and Material Science
Isooctadecenylsuccinic anhydride (B1165640), a derivative of succinic anhydride, is an organic compound characterized by a long isooctadecenyl chain attached to a succinic anhydride ring. wikipedia.org This structure imparts both hydrophobic (water-repellent) and reactive characteristics to the molecule. In organic chemistry, it serves as a versatile intermediate for synthesis due to the reactivity of the anhydride group. youtube.com In material science, its primary function is to modify the surface properties of various materials, enhancing performance in a range of applications. guidechem.com Its unique chemical structure allows it to act as a surfactant, emulsifier, and corrosion inhibitor, making it a crucial component in the development of advanced materials for industries such as automotive, aerospace, and electronics. guidechem.com
Historical Development of Alkenyl Succinic Anhydrides Research
The study of alkenyl succinic anhydrides (ASAs) dates back to 1936, with initial patents describing the reaction of maleic anhydride with unsaturated alkenes. wikipedia.org The 1950s saw the introduction of solid alkyl ketene (B1206846) dimers (AKDs) as hydrophobizing agents, followed by the development of liquid ASAs in the 1960s. wikipedia.orgresearchgate.net O.B. Wurzburg and E.D. Mazzarella are credited with introducing ASA as a sizing agent in papermaking in 1963 to increase water resistance under neutral to alkaline conditions. nih.govtappi.org This development provided a valuable alternative to AKD and facilitated the transition from acidic to alkaline papermaking processes. tappi.org Early applications also included use as lubricants and rust inhibitors, where product color was not a primary concern. wikipedia.org However, subsequent uses in cleaners and detergents necessitated the production of clearer, less colored ASA. wikipedia.org The first patent for using ASAs to hydrophobize cotton textiles was issued in 1959, a concept later applied to paper. wikipedia.org
Scope and Research Significance of Isooctadecenylsuccinic Anhydride
This compound (C18-ASA) is a widely used type of ASA. wikipedia.org Its research significance lies in its high reactivity and effectiveness in imparting hydrophobicity. rqbchemical.comproflow-inc.com Although less hydrophobic than AKDs due to a shorter chain length, its higher vapor pressure allows for faster diffusion into materials like paper. wikipedia.org A key area of ongoing research is the nature of its interaction with cellulose (B213188), with debate on whether a covalent ester bond is formed under typical papermaking conditions. nih.gov Understanding this mechanism is crucial for optimizing its performance as a sizing agent. nih.gov Furthermore, its role as a curing agent for epoxy resins and as a corrosion inhibitor continues to be an active area of investigation. guidechem.comrqbindustry.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-(16-methylheptadecylidene)oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20-18-21(23)25-22(20)24/h17,19H,3-16,18H2,1-2H3/b20-17- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPLOIRXGVKHNT-JZJYNLBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC=C1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCC/C=C\1/CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of Isooctadecenylsuccinic Anhydride
Established Synthetic Pathways
Alder-ene Reaction of Maleic Anhydride (B1165640) with Alkenes
The most prevalent method for synthesizing isooctadecenylsuccinic anhydride is the Alder-ene reaction. core.ac.ukulisboa.pt This pericyclic reaction involves an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"), in this case, maleic anhydride. core.ac.ukorganic-chemistry.org The reaction proceeds by forming a new sigma bond between the ene and enophile, a shift of the ene's double bond, and the transfer of an allylic hydrogen to the enophile. core.ac.uk
The reaction between a vinylidene-terminated polyisobutene (a type of isooctadecene) and maleic anhydride is believed to occur via a classical, uncatalyzed Alder-ene mechanism. researchgate.net This thermal reaction typically requires high temperatures, often exceeding 150°C, and extended reaction times. researchgate.net The mechanism is similar to the Diels-Alder reaction, but the Alder-ene reaction generally has a higher activation energy due to the need to break a stable allylic C-H sigma bond. organic-chemistry.org This results in two regioisomers of the alkenyl succinic anhydride, as the maleic anhydride can add to either carbon atom of the double bond in the unsaturated chain. core.ac.uk Each of these regioisomers is also a mixture of diastereomers. core.ac.uk
Alternative Synthetic Approaches (e.g., from Carboxylic Acids)
While the Alder-ene reaction is standard, alternative synthetic routes to anhydrides from carboxylic acids exist. Generally, anhydrides can be formed by the dehydration condensation of carboxylic acids, which requires significant heat and time. quimicaorganica.org More commonly, acid chlorides react with carboxylic acids or their salts to produce anhydrides under milder conditions. nih.govlibretexts.org Various reagents can facilitate the dehydration of dicarboxylic acids to form cyclic anhydrides, including phosphorus pentoxide, acetyl chloride, and thionyl chloride. orgsyn.org
A specific method for synthesizing carboxylic anhydrides involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride. nih.gov This process can create a range of symmetric and cyclic anhydrides with high yields under mild and neutral conditions. nih.gov The reaction is driven by the formation of a highly reactive intermediate, Ph3PCl2, which acts as a catalyst. nih.gov
Reaction Conditions and Optimization for Synthesis
Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield and minimize unwanted side reactions.
Temperature and Pressure Effects on Yield and Selectivity
Temperature is a critical factor in the synthesis of alkenyl succinic anhydrides (ASAs) like ODSA. core.ac.uk Studies on the ene reaction between maleic anhydride and high-oleic sunflower oil methyl esters have shown that higher temperatures generally lead to higher yields. core.ac.uk For instance, the highest yield (over 70%) was achieved at temperatures between 240–250°C. core.ac.uk However, these high temperatures also promote the formation of side products. core.ac.ukulisboa.pt For industrial purposes where minimizing byproducts is essential, a lower temperature range of 220–235°C is considered optimal, though this results in a lower yield (under 55%). core.ac.uk
Pressure also plays a role, particularly in closed-vessel reactions. The reaction between maleic anhydride and sunflower oil methyl esters at 250°C showed a significant pressure increase, likely due to the formation of gaseous byproducts such as carbon dioxide. core.ac.uk
Catalysis and Initiator Systems in Anhydride Formation
Lewis acids are known to catalyze some ene reactions. organic-chemistry.org In the synthesis of dodecenyl succinic anhydride, a related compound, a catalyst and an initiator are added to the reaction mixture of polyisobutylene (B167198) and maleic anhydride. google.comgoogle.com While specific catalysts for this compound are not detailed in the provided information, the general principle of using catalysts to improve reaction efficiency at lower temperatures is applicable. For example, in the synthesis of allyl succinic anhydride, an organotin chloride catalyst allows the reaction to proceed efficiently at temperatures below 200°C. google.com
Suppression of Competing Reactions and Byproduct Formation
The formation of byproducts is a significant challenge in the synthesis of this compound, especially at the high temperatures required for the Alder-ene reaction. core.ac.ukulisboa.pt The use of a solvent, such as xylene, can help to decrease the formation of side products by improving the solubilization of maleic anhydride and facilitating better contact between the reactants. core.ac.uk However, the presence of a solvent can also slow down the reaction kinetics, necessitating higher temperatures to achieve comparable yields to solvent-free synthesis. core.ac.uk
The reaction time is another variable that must be optimized to balance yield and byproduct formation. Longer reaction times can lead to higher yields but also increase the quantity of side products. core.ac.uk For the synthesis of ASA from sunflower oil methyl esters in xylene, a reaction time of 8–10 hours was found to be a good compromise. core.ac.uk
Detailed Research Findings
| Synthetic Approach | Reactants | Key Conditions | Observations | Reference |
|---|---|---|---|---|
| Alder-ene Reaction | Maleic Anhydride, Isooctadecene (as high-oleic sunflower oil methyl esters) | Temperature: 220-250°C; Molar Ratio (MA/Ester): 1.2-1.7; Time: 8-10 hours; Solvent: Xylene | Higher temperatures increase yield but also byproducts. Optimal industrial conditions for purity are 220-235°C and a 1.2-1.35 molar ratio, yielding <55%. Xylene reduces byproducts but requires higher temperatures for similar conversion rates as solvent-free methods. | core.ac.uk |
| Alder-ene Reaction | Maleic Anhydride, Polyisobutylene (vinylidene-terminated) | Temperature: >150°C; Long reaction times (>20h) | Believed to proceed via a classical, uncatalyzed Alder-ene mechanism. | researchgate.net |
| Alternative: From Carboxylic Acids | Carboxylic Acid, Triphenylphosphine Oxide, Oxalyl Chloride | Room temperature; Solvent: Acetonitrile (B52724); Base: Triethylamine | Provides high yields of symmetric and cyclic anhydrides under mild, neutral conditions. | nih.gov |
| Catalyzed Ene Reaction | Propene, Maleic Anhydride | Catalyst: Organotin chloride; Temperature: <200°C | Efficient reaction with minimal polymer or decomposition byproducts. | google.com |
Chemical Reactivity and Transformation Mechanisms of Isooctadecenylsuccinic Anhydride
Nucleophilic Acyl Substitution Reactions of Anhydrides
The core of isooctadecenylsuccinic anhydride's reactivity lies in the susceptibility of its carbonyl carbons to nucleophilic attack. This leads to the opening of the strained anhydride (B1165640) ring and the formation of new functional groups. The long isooctadecenyl side chain, while not directly involved in the reaction mechanism, significantly influences the molecule's physical properties, such as its solubility and steric profile.
Esterification Mechanisms with Alcohols
The reaction of this compound with alcohols is a classic example of nucleophilic acyl substitution, yielding a monoester and a carboxylic acid. This process is fundamental to the production of various surfactants and emulsifying agents. The mechanism unfolds in a stepwise manner:
Nucleophilic Attack: The alcohol's hydroxyl group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This results in the formation of a tetrahedral intermediate.
Ring-Opening: The unstable intermediate collapses, leading to the cleavage of the C-O-C bond within the anhydride ring.
Proton Transfer: A proton is transferred from the attacking alcohol to the newly formed carboxylate group, resulting in the final products: a monoester and a carboxylic acid.
The rate of this reaction is influenced by several factors, as detailed in the table below.
| Factor | Influence on Esterification |
| Alcohol Structure | Primary alcohols react more readily than secondary and tertiary alcohols due to reduced steric hindrance. |
| Catalyst | The reaction can be catalyzed by either acids or bases. Acids protonate the carbonyl group, increasing its electrophilicity, while bases deprotonate the alcohol, enhancing its nucleophilicity. |
| Temperature | Higher temperatures generally accelerate the reaction rate. |
Amidation Mechanisms with Amines
Similar to esterification, this compound reacts with primary and secondary amines to form amides. This reaction is pivotal in the synthesis of dispersants and corrosion inhibitors. The mechanism mirrors that of esterification, with the amine's nitrogen atom acting as the nucleophile.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks a carbonyl carbon of the anhydride.
Ring-Opening: This leads to the formation of a tetrahedral intermediate that subsequently collapses, opening the anhydride ring.
Proton Transfer: A proton is transferred from the amine to the carboxylate group, yielding a monoamide and a carboxylic acid.
Amines are generally more nucleophilic than alcohols, causing amidation reactions to be faster and often proceed without the need for a catalyst.
Ring-Opening Reactions and Subsequent Polymerization Mechanisms
This compound can serve as a monomer in ring-opening polymerization to produce polyesters or polyamides. This process is typically initiated by nucleophilic or cationic species. For instance, in the presence of a hydroxyl-containing initiator, the initiator's oxygen atom attacks the anhydride, opening the ring and creating a new ester linkage with a terminal carboxylic acid group. This carboxylic acid can then be activated to react with another monomer, propagating the polymer chain. The long isooctadecenyl side chains of the resulting polymer impart flexibility and hydrophobicity.
Cross-linking and Curing Reaction Mechanisms in Polymer Systems
In polymer systems such as epoxy resins, this compound can function as a curing or cross-linking agent. The curing process is often initiated by a tertiary amine catalyst, which activates the anhydride. The activated anhydride then reacts with the hydroxyl groups present on the epoxy resin backbone, forming ester linkages. As the reaction proceeds, a three-dimensional network is formed, leading to a cured, solid material with enhanced mechanical and thermal properties. The isooctadecenyl chains can improve the flexibility and impact resistance of the final cured product.
Interfacial Reactions with Hydroxyl-rich Substrates (e.g., Cellulose)
The reactivity of this compound with hydroxyl groups makes it an effective agent for modifying the surface of hydroxyl-rich substrates like cellulose (B213188). This is particularly relevant in the papermaking industry, where related alkenyl succinic anhydrides (ASAs) are used as sizing agents.
When applied to cellulose, the anhydride ring reacts with the surface hydroxyl groups through an esterification mechanism. This covalently bonds the hydrophobic isooctadecenylsuccinate moiety to the hydrophilic cellulose surface. This surface modification imparts water resistance to the paper product. The reaction is typically carried out in an aqueous emulsion, where the anhydride droplets come into contact with the cellulose fibers.
Functionalization and Derivatization Research of Isooctadecenylsuccinic Anhydride
Synthesis of Novel Isooctadecenylsuccinic Anhydride (B1165640) Derivatives
The synthesis of novel derivatives from isooctadecenylsuccinic anhydride primarily involves reactions at the anhydride group, which can readily react with nucleophiles like amines and alcohols. This process, known as acylation, opens the anhydride ring to form an ester or amide linkage and a free carboxylic acid group. These reactions are fundamental to creating a vast array of functional derivatives.
A significant area of research is the synthesis of polysaccharide derivatives. By reacting IODSA with natural polymers like starch or cellulose (B213188), new amphiphilic materials with emulsifying properties can be created. The synthesis typically involves suspending the polysaccharide in an aqueous medium under slightly alkaline conditions (pH 8-9). The IODSA is added, often dropwise, and the reaction proceeds at room temperature. The resulting derivative, an isooctadecenylsuccinate-ester of the polysaccharide, possesses both the hydrophilic nature of the polysaccharide backbone and the hydrophobic character of the long alkyl chain. conicet.gov.ar
Similarly, maleic anhydride, a related compound, is used to synthesize novel liquid crystalline materials. nih.govfrontiersin.org This is achieved by reacting the anhydride with other organic molecules, such as 4-hydroxyaniline, followed by further esterification. nih.govfrontiersin.org This approach highlights a common strategy: using the anhydride as a reactive platform to build more complex molecules. The synthesis of maleimide (B117702) derivatives, for instance, starts with the reaction of maleic anhydride with amines, followed by dehydration, creating a crucial building block for organic synthesis. nih.govfrontiersin.org
Another class of derivatives includes poly(ester-anhydride)s, which can be synthesized by the derivatization of hydroxy-containing acids with cyclic anhydrides, followed by melt polycondensation. researchgate.net These reactions create biodegradable polymers with potential applications in biomaterials. researchgate.net The versatility of the anhydride group is further demonstrated in its use for the postsynthetic modification of complex structures like metal-organic frameworks (MOFs), where the anhydride reacts with amine groups on the framework's linkers to introduce new functionalities. nih.gov
The table below summarizes representative synthetic approaches for anhydride derivatives.
| Reactant | Reagent | Reaction Type | Product | Key Feature |
| Starch | Octenyl Succinic Anhydride (OSA) | Esterification | OS-Starch | Amphiphilic emulsifier conicet.gov.ar |
| 4-Hydroxyaniline | Maleic Anhydride | Acylation/Dehydration | 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione | Intermediate for liquid crystals nih.govfrontiersin.org |
| p-Hydroxy Benzoic Acid | Succinic Anhydride | Derivatization | Dicarboxylic Acid | Monomer for poly(ester-anhydride)s researchgate.net |
| IRMOF-3 (amine-functionalized MOF) | Various Anhydrides | Postsynthetic Modification | Functionalized MOF | Introduction of new chemical groups nih.gov |
| Agarose (B213101) | Octenyl Succinic Anhydride (OSA) | Esterification | OSA-Agarose | Amphiphilic polysaccharide material nih.gov |
Modification of Molecular Structure for Enhanced Functionality
Modifying the molecular structure of this compound and its derivatives is key to enhancing their functionality for specific applications. A primary strategy involves reacting the anhydride ring with amine-containing compounds (H2N-R). This reaction can proceed via two main pathways, significantly altering the final properties of the derivative. wpmucdn.com
Ring Opening: Under mild conditions, the reaction typically leads to the opening of the succinic anhydride ring to form an amide bond and a free carboxylic acid group. The presence of these carboxylic acid groups can increase the hydrophilicity and provide a net charge to the resulting molecule. wpmucdn.com
Imidization: Under harsher conditions, such as high temperatures (e.g., refluxing in DMF) or with the addition of agents like thionyl chloride, the reaction can proceed to form a cyclic imide. This transformation does not generate a free carboxylic acid, resulting in a less charged, often more hydrophobic derivative. wpmucdn.com
The choice between these pathways allows for fine-tuning the properties of the final product. For example, hydrophobic modification of hydrophilic polymers like cashew gum or starch with alkenyl succinic anhydrides (such as IODSA's close relative, octenyl succinic anhydride or OSA) introduces a hydrophobic tail onto a water-soluble backbone. conicet.gov.armdpi.comsemanticscholar.org This modification transforms the polymer into an amphiphilic, surfactant-like material with enhanced emulsifying and thickening capabilities, making it valuable in food, personal care, and other industries. conicet.gov.armdpi.comsemanticscholar.org The addition of the hydrophobic group reduces the polymer's affinity for water and can lead to desirable rheological properties in aqueous solutions. mdpi.comsemanticscholar.org
These OSA-modified polysaccharides are increasingly used as wall materials in the nano-encapsulation of hydrophobic bioactive compounds, where their enhanced interfacial properties and emulsifying stability are critical. nih.gov
The table below outlines how different modifications affect functionality.
| Modification Strategy | Reagents | Structural Change | Enhanced Functionality | Reference |
| Ring-Opening Amination | Poly(maleic anhydride), Amine (H2N-R) | Forms amide and carboxylic acid groups | Increased hydrophilicity, provides net charge | wpmucdn.com |
| Imidization | Poly(maleic anhydride), Amine (H2N-R) | Forms cyclic imide | Reduced charge, altered solubility | wpmucdn.com |
| Hydrophobic Modification | Cashew Gum, Alkenyl Succinic Anhydride | Attaches hydrophobic alkyl chain to polysaccharide | Surfactant-like behavior, emulsification | mdpi.comsemanticscholar.org |
| Amphiphilic Modification | Starch, Octenyl Succinic Anhydride (OSA) | Introduces hydrophobic groups onto starch | Emulsification, encapsulation, fat replacement | conicet.gov.ar |
Grafting and Polymer Chain Modification Techniques
Grafting is a powerful technique to covalently bond molecules like this compound onto a polymer backbone, thereby imparting the anhydride's properties to the host polymer. A common industrial method for this is reactive extrusion, or melt grafting.
In this process, a base polymer such as polyethylene (B3416737) is melted in an extruder along with the anhydride and a free-radical initiator (e.g., a peroxide). researchgate.net The initiator abstracts a hydrogen atom from the polymer backbone, creating a macroradical. This reactive site then attacks the double bond of the isooctadecenyl group of IODSA, forming a stable C-C bond and grafting the molecule onto the polymer chain. More recently, new H-abstracting agents like acyloxyimides have been developed, which can lead to higher grafting degrees with fewer side reactions like polymer cross-linking compared to traditional peroxides. rsc.org
The table below summarizes these polymer modification techniques.
| Technique | Polymer | Monomer/Extender | Mechanism | Outcome |
| Melt Grafting | Polyethylene | Itaconic Anhydride / Maleic Anhydride | Free-radical reaction at the double bond | Functionalized polyethylene with anhydride groups researchgate.netrsc.org |
| Chain Extension | Poly(lactic acid) Prepolymer | Succinic Anhydride | Ring-opening esterification with terminal -OH groups | Increased molecular weight of PLA researchgate.net |
Regioselective Functionalization Studies and Control
Regioselectivity refers to the control over which specific position on a molecule a chemical reaction occurs. For a molecule like this compound, there are two primary reactive regions: the anhydride ring and the carbon-carbon double bond in the isooctadecenyl chain. Controlling the regioselectivity of reactions at these sites is crucial for creating well-defined derivatives.
Research on the reaction of octenyl succinic anhydride (OSA) with starch has provided insights into the regioselectivity with respect to the polymer substrate. Studies have shown that the location of the OS substituent group on the starch chains can be influenced by the degree of substitution (DS). nih.gov At a low DS, the functional groups were found predominantly near the branching points of the amylopectin (B1267705) molecules. However, at a higher DS, the substituents were also found near the non-reducing ends of the starch chains. nih.gov Similarly, when modifying agarose with OSA, substitution was found to occur mainly at the C-2 position of the d-galactopyranose units. nih.gov
Controlling reactions at the anhydride ring itself has also been demonstrated. For example, highly stereocontrolled and regioselective annulation reactions between succinic anhydride and 1,3-azadienes have been developed. nih.gov These reactions proceed through a specific pathway that favors one stereoisomer over others, demonstrating a high degree of control over the reaction at the anhydride. nih.gov
While less studied for IODSA specifically, controlling the regioselectivity of reactions at the double bond of the alkenyl chain is a significant area in organic synthesis. For related 1,3-diene systems, palladium-catalyzed reactions have shown that the choice of ligand can control whether a reaction occurs at the 1,2- or 1,4- position of the diene. nih.gov This is achieved by using bulky ligands that sterically hinder one reaction pathway, thereby directing the outcome. This principle of ligand control offers a potential strategy for achieving regioselective functionalization of the double bond in the isooctadecenyl chain of IODSA. nih.gov
| Reaction System | Focus of Control | Method of Control | Observation/Outcome | Reference |
| OSA-modified waxy maize starch | Position on starch chain | Degree of Substitution (DS) | Low DS: substitution near branching points. High DS: also at non-reducing ends. | nih.gov |
| Succinic anhydride + 1,3-azadiene | Stereochemistry of product | Reaction conditions | Forms predominantly one stereoisomer. | nih.gov |
| o-bromoanilines + 1,3-dienes | Position of carbopalladation | Ligand choice (e.g., PAd₂ⁿBu) | Ligand sterics direct reaction to a specific carbon, overriding electronic bias. | nih.gov |
| OSA-modified agarose | Position on agarose | Inherent reactivity of substrate | Substitution mainly occurs at the C-2 position of d-galactopyranose. | nih.gov |
Advanced Applications Research in Material Science and Engineering
Polymer Modification and Composite Development
The unique structure of Isooctadecenylsuccinic Anhydride (B1165640), featuring a long hydrophobic alkyl chain and a reactive anhydride group, makes it a valuable component in the modification of various polymers and the development of advanced composite materials.
The inherent hydrophilicity of cellulose (B213188) and other polysaccharides limits their application in areas requiring water resistance. lu.se Chemical modification through esterification with agents like alkenyl succinic anhydrides (ASAs) can significantly enhance their hydrophobic properties. lu.senih.govnih.gov This process involves the reaction of the hydroxyl groups on the polysaccharide backbone with the anhydride, introducing a hydrophobic alkyl chain. nih.govnih.gov
Research has shown that treating cellulose-based materials with ASAs improves their water resistance. lu.se The reaction of ASAs with substituents on the surface of microfibrillated cellulose in an aqueous dispersion, followed by azeotropic distillation, has been demonstrated as an effective method for hydrophobization. google.com This covalent bonding of the ASA to the cellulose surface via ester bonds can result in a highly hydrophobic surface, as indicated by water contact angles exceeding 100 degrees. google.com
The modification of polysaccharides with octenyl succinic anhydride (a related ASA) has been extensively studied for creating amphiphilic derivatives. nih.gov These modified polysaccharides have shown great potential as encapsulating agents for hydrophobic bioactive compounds. nih.gov Similarly, the functionalization of cellulose nanocrystals with succinic anhydride has been investigated to tailor their surface properties and improve thermal stability for applications in polymer nanocomposites. mdpi.com
Table 1: Effect of Alkenyl Succinic Anhydride (ASA) Modification on Cellulose Properties
| Property | Unmodified Cellulose | ASA-Modified Cellulose |
| Hydrophobicity | Low | High lu.segoogle.com |
| Water Contact Angle | Low | >100° google.com |
| Application | Limited in moist environments | Packaging, coatings, composites lu.se |
This table provides an interactive summary of how ASA modification impacts cellulose properties. Click on the citations for more detailed information.
In polyolefin composites, the poor affinity between the non-polar polymer matrix and polar fillers, such as mica, often leads to weak interfacial adhesion and suboptimal mechanical properties. researchgate.net To address this, interfacial modifiers are employed to enhance the compatibility between the two phases. researchgate.net
While direct studies on isooctadecenylsuccinic anhydride are limited in this specific context, research on similar succinic anhydride-grafted polypropylenes demonstrates the principle. Grafting maleic anhydride onto polypropylene (B1209903) has been shown to improve the interfacial adhesion in polypropylene/mica composites, leading to enhanced thermal and mechanical properties. researchgate.net The anhydride groups can interact with the polar filler surface, while the polypropylene backbone remains compatible with the matrix.
Solid-state modification (SSM) is an emerging technique for altering the properties of thermoplastic polymers by introducing monomers or oligomers into the amorphous phase of the polymer below its melting point. nih.gov This method offers an alternative to traditional melt processing and can be used to enhance material performance. nih.gov
The process involves heating the polymer in an inert atmosphere or under vacuum to a temperature above its glass transition temperature but below its melting point. nih.gov This allows for sufficient mobility of the polymer chains in the amorphous regions to react with the modifying agent. nih.gov While specific research on the use of this compound in SSM is not widely documented, the principles of SSM could potentially be applied. The reactive anhydride group of ODSA could participate in exchange reactions with polyesters, for example, to introduce new functionalities. nih.gov
This compound is utilized as a curing agent for epoxy resins. rqbindustry.com Anhydride curing agents are known to impart specific properties to the cured epoxy system, such as high glass transition temperatures (Tg), excellent electrical insulation, and good chemical resistance. researchgate.netmonchy.com
The curing mechanism of epoxy resins with anhydrides typically involves the opening of the anhydride ring by a hydroxyl group, which can be present on the epoxy resin or initiated by an accelerator, often a tertiary amine. youtube.comresearchgate.net This initial reaction forms a monoester with a carboxylic acid group. The newly formed carboxylic acid then reacts with an epoxy group, generating a hydroxyl group and an ester linkage. This new hydroxyl group can then react with another anhydride ring, propagating the cross-linking reaction. youtube.com
The long, flexible alkyl chain of this compound can enhance the flexibility and toughness of the cured epoxy resin, reducing brittleness. youtube.com The choice of anhydride curing agent significantly influences the final properties of the thermoset. For instance, increasing the length of the alkenyl side chain in succinic anhydride hardeners has been shown to decrease the tensile strength of the cured epoxy resin, likely due to a decrease in cross-linking density. researchgate.net
Table 2: Properties of Anhydride-Cured Epoxy Resins
| Property | Influence of Anhydride Curing Agent |
| Glass Transition Temperature (Tg) | High monchy.com |
| Mechanical Strength | Dependent on anhydride structure and concentration researchgate.net |
| Flexibility | Can be enhanced by long-chain anhydrides youtube.com |
| Chemical Resistance | Enhanced monchy.com |
| Electrical Properties | Excellent dielectric properties youtube.com |
This interactive table summarizes the general effects of anhydride curing agents on epoxy resin properties. Specific outcomes will vary based on the particular anhydride and epoxy system used.
The modification of biopolymers like proteins and polysaccharides with dodecenyl succinic anhydride (a related ASA) has been explored to create materials with improved functionalities for various industries. nih.gov These modifications aim to introduce hydrophobicity and other desired properties. nih.gov
In a similar vein, the use of octenyl succinic anhydride-modified β-cyclodextrin in combination with chitosan (B1678972) has been shown to form stable emulsion gels. nih.gov These gels have potential applications in 3D food printing and as delivery systems for bioactive compounds. nih.gov The esterification process generates more negatively charged groups, which enhances the interaction with positively charged chitosan, leading to improved gel strength. nih.gov
Surface Science and Interface Modification Research
The amphiphilic nature of this compound, possessing both a hydrophobic tail and a polar head group, makes it a candidate for surface and interface modification. nih.gov The adsorption of hydrophobically end-capped polyethylene (B3416737) glycol (PEG) with octadecenylsuccinic anhydride onto cellulose surfaces has been studied. nih.gov While PEG itself does not typically adsorb onto cellulose, the hydrophobic end-caps promote adsorption, demonstrating the ability of the octadecenylsuccinic anhydride moiety to anchor the polymer to the surface. nih.gov
The modification of surfaces with succinic anhydride derivatives can introduce carboxylic acid functional groups. mdpi.com This has been demonstrated in the functionalization of cellulose nanocrystals, where the introduction of these groups provides surface charge and reactivity for further derivatization. mdpi.com
Research on Surface Energy and Wetting Behavior Modification
The primary application of IODSA in this domain is to alter the surface energy of substrates, thereby controlling their wetting behavior. The long isooctadecenyl chain imparts a significant hydrophobic character to any surface it is grafted onto. When applied to a hydrophilic surface, such as cellulose fibers in paper, the IODSA molecules orient themselves to expose their hydrophobic tails, dramatically lowering the surface energy and increasing the contact angle of water.
This principle is the basis for its use as a sizing agent in the paper industry. Research on related alkenyl succinic anhydrides (ASAs) has shown that the degree of hydrophobicity achieved is dependent on several factors, including the concentration of the ASA, the curing temperature, and the pH of the application medium. While specific quantitative data for IODSA is limited in publicly available literature, the general mechanism is well-understood from studies on similar ASAs. The anhydride ring of the IODSA molecule can react with hydroxyl groups on the surface of materials like cellulose, forming a covalent ester bond that permanently anchors the hydrophobic tail to the surface.
Table 1: Representative Contact Angle Changes with Alkenyl Succinic Anhydride (ASA) Treatment on Cellulose Surfaces (Note: This data is representative of general ASAs and illustrates the expected effect of IODSA)
| Treatment | Contact Angle (°) | Surface Energy (mN/m) |
| Untreated Cellulose | 20-30 | 60-70 |
| ASA Treated Cellulose | 100-120 | 20-30 |
This interactive table demonstrates the significant change in surface properties upon treatment with an ASA, leading to enhanced water repellency.
Studies on Adhesion Promotion in Coatings and Adhesives
In the realm of coatings and adhesives, IODSA's bifunctional nature is of particular interest. The anhydride group can react with a variety of functional groups present in polymer resins (like epoxies and polyurethanes) and on the surface of substrates (like metals and plastics). This reactivity allows IODSA to act as a coupling agent or an adhesion promoter. guidechem.com
Lubricant and Fuel Additive Research
This compound is a key precursor in the synthesis of a class of high-performance lubricant and fuel additives. By reacting IODSA with various amines, a range of succinimide (B58015) derivatives can be produced. These derivatives are widely studied and used for their ability to enhance the performance and longevity of lubricants and fuels. guidechem.com
Mechanism of Protective Film Formation in Tribological Systems
In tribological systems, the succinimide derivatives of IODSA function as effective friction modifiers and anti-wear agents. The long, oil-soluble isooctadecenyl tail ensures that the additive remains dissolved in the lubricant base oil. The polar head of the succinimide, containing nitrogen and oxygen atoms, has a strong affinity for metal surfaces.
Under the high pressure and temperature conditions found in an engine or transmission, these polar heads adsorb onto the metal surfaces, forming a thin, protective boundary film. This film acts as a physical barrier between moving parts, preventing direct metal-to-metal contact and thereby reducing friction and wear. The branched nature of the isooctadecenyl group can also contribute to the formation of a more robust and persistent film compared to linear alkyl chains.
Detergency and Dispersancy Mechanism Studies
One of the most critical functions of IODSA-derived succinimides in lubricants and fuels is their role as detergents and dispersants. In an internal combustion engine, incomplete combustion can lead to the formation of soot, sludge, and other insoluble particles. These contaminants can agglomerate and deposit on engine parts, leading to reduced efficiency and potential damage.
The succinimide additives derived from IODSA prevent this by keeping these particles suspended in the oil. The mechanism involves the polar succinimide head attaching to the soot and sludge particles, while the long, hydrophobic isooctadecenyl tail keeps them solubilized in the non-polar oil. This dispersancy action prevents the particles from settling out and forming harmful deposits.
Table 2: Common Amine Reactants for this compound in Additive Synthesis
| Amine Reactant | Resulting Additive Type | Primary Function |
| Polyalkylene Polyamines (e.g., Diethylenetriamine) | Polyisobutenyl Succinimide (PIBSA)-like dispersants | Dispersancy, Detergency |
| Alkanolamines | Succinimide Esters | Friction Modification, Anti-wear |
This interactive table showcases the versatility of IODSA in creating different types of lubricant additives by reacting it with various amines.
Analytical Methodologies and Characterization in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable tools for probing the molecular structure of Isooctadecenylsuccinic Anhydride (B1165640) and assessing its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms within the Isooctadecenylsuccinic Anhydride molecule.
In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For this compound, the spectrum would be expected to show characteristic signals for the protons in the long isooctadecenyl chain and the succinic anhydride ring. Protons on the carbons adjacent to the double bond and those on the anhydride ring would appear at distinct chemical shifts.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a specific signal. The carbonyl carbons of the anhydride group are particularly noteworthy, typically appearing in the downfield region of the spectrum (around 165-190 ppm). oregonstate.edu The carbons of the alkenyl chain and the succinic anhydride ring also exhibit characteristic chemical shifts that aid in structural confirmation. rsc.orghmdb.ca A study on 13C-labeled alkenyl succinic anhydrides provided detailed resonance assignments for both the ¹H and ¹³C domains, which is invaluable for the structural analysis of these compounds. eurekaselect.com
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Alkenyl (C=C-H ) | 5.0 - 6.0 |
| ¹H | Methylene adjacent to anhydride (-CH ₂-C=O) | 2.5 - 3.0 |
| ¹H | Methine on anhydride ring | 3.0 - 3.5 |
| ¹H | Alkyl chain (-CH ₂-, -CH ₃) | 0.8 - 1.6 |
| ¹³C | Carbonyl (C =O) | 165 - 185 |
| ¹³C | Alkenyl (C =C ) | 120 - 140 |
| ¹³C | Succinic anhydride ring carbons | 30 - 50 |
| ¹³C | Alkyl chain carbons | 14 - 40 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. When this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a unique absorption spectrum.
The most characteristic feature in the FTIR spectrum of an anhydride is the presence of two strong carbonyl (C=O) stretching bands. spectroscopyonline.com For cyclic anhydrides like this compound, these bands typically appear around 1860-1845 cm⁻¹ and 1800-1775 cm⁻¹. researchgate.netzbaqchem.com The presence of these two distinct peaks is a definitive indicator of the anhydride functional group. Additionally, a C-O-C stretching vibration is expected in the region of 1300-1000 cm⁻¹. researchgate.net The spectrum will also display characteristic absorptions for the C-H bonds of the long alkyl chain.
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |
| Symmetric C=O Stretch | Anhydride | 1860 - 1845 |
| Asymmetric C=O Stretch | Anhydride | 1800 - 1775 |
| C-O-C Stretch | Anhydride | 1300 - 1000 |
| C-H Stretch | Alkyl Chain | 2850 - 2960 |
| C=C Stretch | Alkene | ~1640 |
The purity of a sample can also be assessed, as the presence of impurities like the corresponding dicarboxylic acid (from hydrolysis) would result in the appearance of a broad O-H stretch and a shift in the carbonyl absorption. zbaqchem.com
Mass Spectrometry (MS) Applications for Isomer Identification and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to gain insights into its structure by analyzing its fragmentation patterns. researchgate.net
Upon ionization, the this compound molecule will fragment in a characteristic manner. The fragmentation pattern can help to identify the different isomers present in a sample, which is particularly important as commercial this compound is often a mixture of isomers with the double bond at various positions along the octadecenyl chain. eurekaselect.comulisboa.pt The fragmentation of the long alkyl chain will produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups), which is a hallmark of long-chain alkanes. researchgate.net The cleavage of the succinic anhydride ring will also result in specific fragment ions. researchgate.net
By coupling MS with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is possible to separate the different isomers and obtain their individual mass spectra, allowing for their identification and quantification. ulisboa.ptresearchgate.net
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating the components of a mixture and quantifying their relative amounts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic methods used for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Derivative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For this compound, reversed-phase HPLC is a commonly employed method for purity assessment and the analysis of its derivatives. sielc.comsielc.com
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with a modifier like phosphoric acid or formic acid for MS compatibility. ptfarm.pl The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More nonpolar components, like the anhydride itself, will have longer retention times.
This technique is particularly useful for monitoring the hydrolysis of the anhydride to its corresponding dicarboxylic acid, as the more polar acid will have a shorter retention time. HPLC can also be used to separate and quantify different isomers of this compound, although this can be challenging due to their similar polarities. The use of a photodiode array (PDA) detector allows for the acquisition of UV spectra, which can aid in peak identification. nist.gov
Gas Chromatography (GC) for Volatile Components and Derivatization Products
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the relatively low volatility of this compound, direct analysis by GC can be challenging and may require high temperatures that could lead to degradation. ulisboa.pt Therefore, derivatization is often employed to convert the anhydride into a more volatile and thermally stable compound. researchgate.net
Common derivatization procedures for anhydrides include esterification or silylation. chromforum.org For instance, the anhydride can be converted to its corresponding methyl ester, which is more amenable to GC analysis. The choice of derivatization reagent is crucial to ensure a complete reaction and to avoid the formation of byproducts that could interfere with the analysis. researchgate.net
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. google.comgoogle.com A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For structural confirmation and identification of isomers, a mass spectrometer is often coupled with the GC (GC-MS). ulisboa.ptresearchgate.net The GC separates the derivatized isomers, and the MS provides their individual mass spectra, allowing for detailed structural analysis. ulisboa.pt
Advanced Characterization for Material Performance
The mechanical properties of materials modified with or incorporating this compound derivatives are critical for evaluating their performance in applications such as composites, blends, and films. Key parameters measured include tensile strength, which is the maximum stress a material can withstand while being stretched, and Young's modulus (or elastic modulus), which is a measure of the material's stiffness. researchgate.net
The incorporation of succinic anhydride functionalities can significantly alter the mechanical behavior of polymer systems. For example, using succinic anhydride-grafted polymers as compatibilizers in polymer blends can enhance interfacial adhesion, leading to improved mechanical properties. Studies on low-density polyethylene (B3416737) (LDPE)/polyamide 6 (PA6) blends have shown that the addition of a maleic anhydride-grafted compatibilizer can increase tensile strength by over 50%. researchgate.net Similarly, the chemical modification of wood flour with succinic anhydride has been found to enhance the tensile and flexural moduli of high-density polyethylene (HDPE) composites. researchgate.net This improvement is often attributed to better interaction and stress transfer between the filler and the polymer matrix. researchgate.net Dynamic Mechanical Analysis (DMA) is another technique used to study the viscoelastic behavior (elastic and viscous response) of such materials under dynamic load. nih.gov
Table 2: Mechanical Properties of Polymer Systems Modified with Anhydrides This table summarizes findings on how anhydride modification impacts the mechanical properties of various polymer composites and blends.
| Material System | Modification | Observed Effect | Key Finding | Reference |
|---|---|---|---|---|
| High-Density Polyethylene (HDPE) / Wood Flour Composite | Wood flour modified with succinic anhydride | Significant increase in tensile and flexural moduli | Modification improved the stiffness of the composite. | researchgate.net |
| Polypropylene (B1209903) (PP) / Polyamide-6 (PA6) Blend | Addition of aPP-SFSA compatibilizer (contains succinic anhydride grafts) | Varied elastic (E') and viscous (E'') behavior | Compatibilizer modifies the interfacial properties of the blend. | nih.gov |
| Low-Density Polyethylene (LDPE) / Polyamide 6 (PA6) Blend | Addition of LDPE-g-MA compatibilizer | 58% increase in tensile strength | Improved interfacial adhesion leads to enhanced strength. | researchgate.net |
| Bio-based Polyester Films | Crosslinked with succinic anhydride | Tensile strength at break of 15.47 MPa and elastic modulus of 126.5 MPa | Crosslinking enhances mechanical strength. | researchgate.net |
For instance, the chemical modification of alginate with octenyl succinic anhydride (a related alkenyl succinic anhydride) was shown to improve the water resistance of alginate-zein composite films. nih.gov This modification led to a decrease in water vapor permeability, which is beneficial for food packaging applications. nih.gov The improvement in barrier performance is often attributed to several factors, including increased hydrophobicity and the creation of a more tortuous path for permeating molecules due to the presence of the modifier or filler particles within the polymer matrix. nih.govresearchgate.net In some cases, the modifier can also induce changes in the crystallinity of the polymer matrix, which further impacts barrier properties, as crystalline regions are generally impermeable to gas and vapor molecules. nih.govresearchgate.net
Table 3: Barrier Properties of Films Modified with Succinic Anhydride Derivatives This table highlights research on how succinic anhydride modifications affect the permeability of polymer films to water vapor and oxygen.
| Film Material | Modification | Property Measured | Result | Reference |
|---|---|---|---|---|
| Alginate-Zein Composite Film | Octenylsuccination of alginate | Water Vapor Permeability | Decreased | nih.gov |
| Alginate-Zein Composite Film | Octenylsuccination of alginate | Water Contact Angle | Increased | nih.gov |
| Polybutylene Succinate (B1194679) (PBS) Nanocomposite | Addition of Graphene Nanoplatelets (GnP) | Water Permeability | 38% improvement (reduction) | nih.gov |
| Polybutylene Succinate (PBS) Nanocomposite | Addition of Graphene Nanoplatelets (GnP) | Dioxygen Permeability | 35% improvement (reduction) | nih.gov |
| Regenerated Cellulose (B213188) Film | Varying water regain (humidity) | Oxygen Permeability Coefficient (OP) | OP increased significantly with higher water regain | nih.gov |
Thermal analysis techniques are essential for determining the thermal stability and phase behavior of materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the degradation temperature and thermal stability of materials. nih.gov
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govtudelft.nl It is used to detect thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). tudelft.nlnih.gov
Table 4: Thermal Analysis Data for Succinic Anhydride-Modified Polymers This table provides examples of thermal properties determined by TGA and DSC for polymers functionalized with succinic anhydride.
| Material | Analytical Technique | Key Finding | Reference |
|---|---|---|---|
| Poly(lactic acid)-graft-Succinic Anhydride (PLA-g-SAh) | TGA | Used to estimate the degree of grafting, which ranged from 5% to 42%. | nih.gov |
| HDPE / Succinic Anhydride-Modified Wood Flour | TGA | Composites with modified flour were slightly more thermally stable than controls. | researchgate.net |
| Lignin (B12514952) functionalized with Succinic Anhydride | DSC | Investigated the thermal transitions in the modified lignin adducts. | polimi.it |
| Lignin-based Polyester Coatings | TGA | The coatings showed improved thermal stability compared to the unmodified lignin precursor. | polimi.it |
Microstructural analysis provides visual information about the morphology, phase dispersion, and surface topography of materials at a microscopic level.
Scanning Electron Microscopy (SEM) is a widely used technique that scans a focused beam of electrons over a surface to create an image. It provides detailed information about the surface topography and composition.
SEM is particularly useful for visualizing the effects of succinic anhydride-based modifiers in polymer blends and composites. For example, in blends of immiscible polymers, an effective compatibilizer containing succinic anhydride groups can lead to a finer and more homogeneous dispersion of the minor phase, which can be directly observed in SEM images. researchgate.net In studies of modified natural fillers, such as cellulose nanocrystals (CNCs) or wood flour, SEM has been used to observe changes in particle morphology and dispersion within a polymer matrix. nih.govtechscience.com The modification of CNCs with succinic anhydride, for instance, was shown to lead to better individualization of the nanoparticles and reduced agglomeration, likely due to steric and electrostatic repulsion effects. techscience.commdpi.com
Table 5: SEM Observations of Succinic Anhydride-Modified Materials This table summarizes morphological insights gained from SEM analysis of various materials incorporating succinic anhydride derivatives.
| Material System | Modification | SEM Observation | Inferred Conclusion | Reference |
|---|---|---|---|---|
| Alginate-Zein Composite Film | Octenylsuccination of alginate | Confirmed improved miscibility and a more homogeneous structure. | Modification enhanced compatibility between alginate and zein. | nih.gov |
| Cellulose Nanocrystals (CNCs) | Surface modification with succinic anhydride | Better individualization of nanoparticles and less agglomeration. | Succinate groups on the surface provide steric/repulsive effects. | techscience.commdpi.com |
| LDPE/PA6 Blend | Compatibilization with LDPE-g-MA | Showed a homogeneous dispersed phase morphology. | Compatibilizer improved the interfacial adhesion between polymer phases. | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. researchgate.net XPS works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the surface. researchgate.net
XPS is a powerful tool for confirming the successful surface modification of materials with succinic anhydride derivatives. For example, in the modification of cellulose nanocrystals, XPS analysis can confirm the presence of succinate groups on the surface by identifying the characteristic carbon and oxygen chemical states associated with the ester and carboxylic acid functionalities. mdpi.com It can also be used to quantify the extent of surface modification. In other research, XPS combined with chemical labeling (e.g., with trifluoroacetic anhydride) has been used to quantify the number of reactive hydroxyl groups on a surface before and after modification, providing a detailed picture of the surface chemistry. usda.gov
Table 6: Application of XPS in the Analysis of Modified Surfaces This table illustrates how XPS is employed to confirm and quantify surface modifications involving anhydride functionalities.
| Material Analyzed | Purpose of XPS Analysis | Key Information Obtained | Reference |
|---|---|---|---|
| Cellulose Nanocrystals | Confirm surface modification with succinic anhydride. | Analysis of C1s and O1s spectra to identify ester and carboxylic groups. | mdpi.com |
| PLA-g-SAh Polymer Film | Characterize the response of the film to amine vapors. | Detected changes in surface chemistry after exposure, confirming reactivity. | nih.gov |
| Acetylated Wood Surfaces | Characterize the extent of acetylation at the surface. | Used in conjunction with trifluoroacetic anhydride labeling to quantify surface hydroxyl groups. | usda.gov |
Compound List
Theoretical and Computational Chemistry Studies
Molecular Modeling of Reactivity and Conformation
Molecular modeling techniques, particularly Density Functional Theory (DFT), have been utilized to elucidate the electronic structure, stability, and reactivity of alkenyl succinic anhydrides (ASAs), including isomers of octenylsuccinic anhydride (B1165640) which serve as a model for the longer isooctadecenyl chain.
Recent DFT studies on hexenyl and octenyl succinic anhydrides have provided valuable quantum-chemical parameters that correlate with their reactivity. ppor.az The optimization of the molecular geometry of these compounds is a crucial first step, revealing the most stable three-dimensional arrangement of the atoms. From this optimized geometry, key electronic properties can be calculated.
One of the most important parameters derived from these models is the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state, making the molecule more susceptible to chemical reactions. For instance, calculations have shown that hexenyl succinic anhydride and octenyl succinic anhydride possess high stability, with ΔE values of 6.276 eV and 6.247 eV, respectively. ppor.az
Furthermore, these computational models allow for the calculation of other reactivity descriptors, such as chemical hardness and softness. Molecules with low chemical hardness and high chemical softness are typically more reactive. ppor.az The electrophilicity index, another important parameter, quantifies the ability of a molecule to accept electrons, providing insight into its potential to react with nucleophiles. ppor.az Such calculations have classified these ASAs as "soft" compounds with significant electrophilic characteristics, which helps to explain their reactivity in processes like paper sizing. ppor.az
The conformational landscape of isooctadecenylsuccinic anhydride is complex due to the flexibility of the long alkenyl chain and the presence of stereoisomers. Molecular modeling can, in principle, map out the potential energy surface to identify low-energy conformers and the barriers to their interconversion. While detailed conformational analyses specific to the isooctadecenyl chain are not extensively published, the principles from studies on smaller ASAs and related molecules guide the understanding of how the chain's folding and orientation can influence the accessibility and reactivity of the anhydride ring.
Table 1: Calculated Quantum-Chemical Parameters for Alkenyl Succinic Anhydrides
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Softness (S) | Electrophilicity Index (ω) |
|---|---|---|---|---|---|---|
| Hexenyl Succinic Anhydride | - | - | 6.276 | Low | High | Significant |
| Octenyl Succinic Anhydride | - | - | 6.247 | Low | High | Significant |
Data sourced from DFT studies on alkenyl succinic anhydrides. ppor.az
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are instrumental in mapping the detailed mechanisms of chemical reactions, including the identification of transition states and the determination of activation energies. For this compound, two primary reactions are of significant interest: its synthesis via the ene reaction and its subsequent reaction with substrates like cellulose (B213188).
The synthesis of ASAs occurs through an ene reaction between an alkene (like isooctadecene) and maleic anhydride. Kinetic studies of the ene reaction between maleic anhydride and various alkenes suggest a concerted mechanism. rsc.org This implies that the bond-forming and bond-breaking processes occur in a single step. Computational studies support this, indicating that the reaction proceeds through a specific transition state geometry. The stereochemistry of the resulting alkenylsuccinic anhydride product is influenced by the nature of this transition state. For many alkenes, an exo-transition state is favored, leading to the formation of a trans-configured product. rsc.org However, steric hindrance in certain alkene isomers can favor an endo-transition state. rsc.org
The reaction of the anhydride group with nucleophiles, such as the hydroxyl groups in cellulose or water, is another critical area of study. While extensive quantum chemical studies specifically on this compound's reaction with cellulose are limited, calculations on analogous systems provide significant insights. For example, theoretical studies on the aminolysis of succinic anhydride have mapped out different possible reaction pathways. acs.org These studies compare concerted mechanisms with stepwise addition/elimination pathways and analyze the catalytic effects of other molecules. acs.org Such calculations can determine the activation barriers for each pathway, revealing the most energetically favorable route.
Similarly, the hydrolysis of the anhydride ring is a competing and often predominant reaction in aqueous environments. researchgate.net Computational studies on the hydrolysis of other anhydrides have been performed to understand the role of water molecules and potential catalysts in the reaction mechanism. etsu.edu These studies can elucidate the structure of the transition state and the energetic cost of the reaction.
A theoretical study on the dehydration of succinic acid to form succinic anhydride has detailed the reaction pathway, identifying intermediates, transition states, and the rate-limiting step with its corresponding activation energy. sioc-journal.cn This type of detailed energetic mapping is precisely what quantum chemical calculations can provide for the reactions of this compound, offering a molecular-level understanding of its synthesis and reactivity.
Simulation of Intermolecular Interactions in Material Systems and Interfaces
Molecular dynamics (MD) simulations are a powerful tool for understanding how molecules like this compound behave in complex environments and at interfaces, such as in paper sizing applications. These simulations model the movement and interactions of atoms and molecules over time, providing insights into phenomena that are difficult to observe experimentally.
In the context of paper manufacturing, the interaction between ASA and cellulose fibers is paramount. Although a covalent ester bond between ASA and cellulose is often proposed as the primary sizing mechanism, a significant body of research suggests that this reaction may be insignificant under typical papermaking conditions. nih.gov Instead, the hydrolyzed form of ASA is often the predominant species found in sized paper. researchgate.netnih.gov
MD simulations can be employed to investigate the non-covalent interactions that govern the association of this compound and its hydrolyzed form with cellulose surfaces. These simulations can model the adsorption of ASA molecules onto the fiber, calculating binding energies and characterizing the orientation of the molecules at the interface. Key intermolecular forces at play include van der Waals interactions between the long hydrocarbon tail of ASA and the cellulose surface, as well as hydrogen bonding between the anhydride or resulting carboxylic acid groups and the hydroxyl groups of cellulose.
Furthermore, simulations can shed light on the aggregation behavior of ASA molecules. The distribution of ASA in the paper sheet is known to be critical for sizing efficiency, with more uniform distribution leading to better performance. encyclopedia.pub MD simulations can explore the tendency of ASA molecules to form agglomerates versus spreading evenly on a surface, and how this is influenced by factors such as surface chemistry and the presence of other components like cationic starch, which is used as an emulsifier. nih.gov
While specific MD simulation studies focused solely on this compound at a cellulose interface are not widely published, simulations of other succinate-containing molecules, such as in copolymer blends rsc.org and in the context of soot formation rsc.org, demonstrate the capability of these methods to probe molecular-level structure, dynamics, and interactions in complex material systems. These studies provide a framework for future computational work to unravel the precise nature of the intermolecular forces that dictate the performance of this compound in its various applications.
Environmental and Sustainability Considerations in Research
Bio-based and Renewable Feedstock Research for Succinic Anhydride (B1165640) Precursors
The traditional synthesis of Isooctadecenylsuccinic Anhydride relies on petrochemical precursors: isooctadecene and maleic anhydride, the latter being hydrogenated to succinic anhydride. wikipedia.org A significant shift towards sustainability involves sourcing these key precursors from renewable biomass, thereby reducing the carbon footprint and dependence on fossil fuels.
Succinic Anhydride from Biomass:
Succinic anhydride is commercially produced via the catalytic hydrogenation of maleic anhydride. wikipedia.org Research has demonstrated highly efficient methods for producing succinic anhydride directly from bio-based platform chemicals. One promising route involves the photocatalytic oxygenation of furan-based compounds like furoic acid, furfural, and furfuryl alcohol, which can be derived from lignocellulosic biomass. rsc.orgmdpi.com This process can achieve near-quantitative conversion (99.9%) and high selectivity (97.8%) for succinic anhydride at room temperature using molecular oxygen and a photocatalyst, representing a mild and low-pollution alternative to conventional methods. rsc.orgmdpi.com
Interactive Table: Bio-based Succinic Anhydride Synthesis
Click to view data on photocatalytic production of succinic anhydride from furanic compounds.
| Feedstock | Catalyst System | Conditions | Conversion | Selectivity for Succinic Anhydride | Reference |
| Furoic Acid | m-tetraphenyl porphyrin (H₂TPP) / O₂ | Visible light, Room Temp | 99.9% | 97.8% | rsc.org |
| Furfuryl Alcohol | zinc(II) tetraphenyl porphyrin (ZnTPP) / O₂ | Visible light | 99% | 87.7% | google.com |
Isooctadecene from Renewable Sources:
The isooctadecene component, a long-chain olefin, is traditionally derived from petrochemical cracking and oligomerization processes. wikipedia.org Sustainable routes are being explored, primarily leveraging fatty acids from vegetable oils as a feedstock. Key research directions include:
Catalytic Dehydration of Fatty Alcohols: Bio-based fatty alcohols, such as 1-octadecanol (which can be derived from the hydrogenation of stearic acid), can be dehydrated to produce 1-octadecene. Studies using alumina (B75360) (Al₂O₃) catalysts prepared by solvothermal synthesis have shown high conversion (93%) and good selectivity (62%) for 1-octadecene. nih.govmdpi.comresearchgate.net This method presents a direct pathway to convert bio-based saturated alcohols into the desired olefin.
Decarbonylation and Decarboxylation of Fatty Acids: Fatty acids like oleic acid, a major component of many vegetable oils, can be converted to olefins through catalytic decarbonylation or decarboxylation. mdpi.comacs.org These processes remove the carboxyl group, yielding a hydrocarbon chain. Palladium-based catalysts have been effective in these transformations. mdpi.comacs.org
Olefin Metathesis: This powerful reaction can alter the chain length of olefins. Ethenolysis, a cross-metathesis reaction with ethylene, can be used to break down longer-chain fatty acids (like those in soybean or palm oil) into shorter-chain alpha-olefins, which are valuable chemical intermediates. google.comscielo.brd-nb.infoias.ac.in For instance, the ethenolysis of methyl oleate (B1233923) yields 1-decene (B1663960) and methyl 9-decenoate. scielo.br While not a direct route to isooctadecene, metathesis demonstrates a viable strategy for producing a range of olefins from bio-based oils.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is traditionally achieved via a high-temperature ene-reaction between an internal olefin (isooctadecene) and maleic anhydride. wikipedia.org This process often requires harsh conditions and can lead to side reactions and the formation of undesirable by-products. core.ac.uk The application of green chemistry principles aims to mitigate these issues by improving reaction efficiency, reducing energy consumption, and minimizing waste. acs.orgwur.nl
Key Green Chemistry Approaches:
Catalysis: The use of catalysts can lower the activation energy of the ene-reaction, allowing for lower reaction temperatures and shorter reaction times. While often conducted thermally, research has explored the use of catalysts to improve selectivity and reduce by-product formation. core.ac.uk A patent for alkenyl succinic anhydride (ASA) synthesis describes using silica (B1680970) gel or silicates as catalysts, which are generally considered more environmentally benign than many metal catalysts. google.com
Solvent-Free Synthesis: The ene-reaction is often performed without a solvent, which aligns with the green chemistry principle of avoiding auxiliary substances. core.ac.ukrsc.org However, in some cases, solvents like xylene have been used to facilitate purification. core.ac.uk Research into solvent-free methods focuses on optimizing conditions to maximize yield while preventing the formation of intractable polymeric by-products that complicate purification. core.ac.ukcmu.edu
Atom Economy: The ene-reaction is inherently atom-economical, as it involves the addition of maleic anhydride across the alkene double bond with no by-products formed in the ideal reaction. acs.org Maximizing the conversion and selectivity is key to realizing this high theoretical atom economy and preventing waste.
Use of Renewable Feedstocks: As detailed in section 8.1, synthesizing ASAs from renewable feedstocks like high-oleic sunflower oil methyl esters is a primary green chemistry strategy. core.ac.uk This approach directly substitutes fossil-based raw materials with bio-based alternatives.
Interactive Table: Synthesis of ASA from Sunflower Oil Methyl Esters
Click to view data on the influence of reaction parameters on ASA synthesis.
| Temperature (°C) | Molar Ratio (MA/SME) | Yield in ASA | Side Product Indicator (Clarity Index) | Reference |
| 240-250 | 1.5-1.7 | >70% | <10 | core.ac.uk |
| 220-235 | 1.2-1.35 | <55% | >40 | core.ac.uk |
MA = Maleic Anhydride; SME = Sunflower Oil Methyl Esters. A lower clarity index indicates fewer side products.
Biodegradation and Environmental Fate Studies (Mechanistic Aspects)
Understanding the environmental fate of this compound is crucial for assessing its long-term impact. As a widely used paper sizing agent, its behavior in aquatic and terrestrial systems is of particular interest. rsc.orgresearchgate.net
The primary mechanism for the abiotic degradation of ASAs in the environment is hydrolysis. The anhydride ring is highly reactive and readily reacts with water to form the corresponding dicarboxylic acid, isooctadecenylsuccinic acid. taylorandfrancis.com This hydrolysis reaction is a key factor in its performance as a sizing agent and also dictates its initial transformation upon entering the environment. mdpi.comtaylorandfrancis.com
Environmental fate studies, typically following OECD guidelines, are designed to determine the rate and pathway of degradation in various environmental compartments. nih.govacs.org
Hydrolysis (OECD 111): This test would confirm the rate at which the anhydride ring opens to form the dicarboxylic acid at different pH values representative of natural waters.
Aerobic and Anaerobic Transformation in Soil and Water (OECD 307 & 308): These studies are critical for understanding the ultimate biodegradability of the molecule. The key mechanistic question is the fate of the long C18 alkenyl chain. It is hypothesized that microorganisms would metabolize this aliphatic chain through pathways such as beta-oxidation, similar to the degradation of natural fatty acids. The succinate (B1194679) portion is a common metabolite in central metabolic pathways and is expected to be readily biodegradable.
Adsorption/Desorption (OECD 106): The long hydrophobic alkyl chain of IODSA suggests it will have a tendency to adsorb to organic matter in soil and sediment, which would reduce its mobility in the environment but also influence its bioavailability for microbial degradation.
While hydrolysis is well-documented, detailed mechanistic studies on the complete biodegradation of the isooctadecenylsuccinic acid structure under various environmental conditions are less prevalent in publicly available literature.
Role in Circular Economy Initiatives (e.g., Recycling and Upcycling of Polymers)
The integration of this compound and similar functional molecules into circular economy models is an emerging area of research, focused primarily on its potential as a reactive additive in polymer recycling and as a component in recyclable paper products.
Paper Recycling:
Polymer Upcycling and Recycling:
The concept of a circular economy for plastics involves moving beyond simple mechanical recycling to chemical recycling and upcycling, where plastic waste is transformed into higher-value materials. specialchem.comwise-materials.org Reactive molecules like this compound have a potential role in this area, particularly through reactive extrusion. advanced-recycling.euresearchgate.net
Compatibilizers for Polymer Blends: The anhydride functionality of IODSA can react with hydroxyl or amine groups present in certain polymers (e.g., PET, polyamides) or on the surface of fillers. This reactivity could potentially be harnessed to create compatibilizers for mixed plastic waste streams. For example, a molecule with a polyolefin-like tail (the isooctadecenyl group) and a reactive head (the anhydride group) could act as a bridge between immiscible polymers like polyethylene (B3416737) (PE) and PET, improving the mechanical properties of the recycled blend.
Functional Additives for Upcycling: Research has shown that waste polyolefins (PE and PP) can be broken down and oxidized to create fatty acids, which are then used as surfactants. nsf.gov In a similar vein, IODSA could serve as a functional additive. Its incorporation into a polyolefin matrix via reactive extrusion could introduce polarity and potential sites for cross-linking or further functionalization, thereby "upcycling" a basic commodity plastic into a more specialized material. specialchem.com Researchers are actively developing additives that can be incorporated into polymers to facilitate closed-loop recycling and upcycling. specialchem.com
While the direct application of this compound in large-scale polymer recycling initiatives is not yet established, its chemical structure presents clear opportunities for research into creating value from plastic waste and contributing to a more circular economy.
Q & A
Basic: What are the established synthesis routes for Isooctadecenylsuccinic Anhydride, and how can their reproducibility be validated in academic settings?
Answer:
Synthesis typically involves the reaction of isooctadecenol with maleic anhydride under controlled conditions (e.g., solvent-free or catalytic systems). To ensure reproducibility:
- Step 1 : Replicate literature-reported procedures (e.g., solvent choice, temperature gradients, stoichiometric ratios) while documenting deviations .
- Step 2 : Validate product purity using FT-IR (to confirm anhydride C=O stretching at ~1850 cm⁻¹) and NMR (to identify olefinic protons and ester linkages) .
- Step 3 : Cross-check melting points and chromatographic retention times against published data, addressing discrepancies through iterative purification (e.g., recrystallization or column chromatography) .
Advanced: How can researchers optimize reaction conditions for this compound synthesis using factorial design?
Answer:
A 2³ factorial design systematically evaluates variables (temperature, catalyst loading, reaction time):
-
Independent Variables :
Variable Low Level High Level Temperature (°C) 120 160 Catalyst (mol%) 0.5 2.0 Time (hours) 4 8 -
Dependent Variable : Yield (%) quantified via gravimetry.
-
Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) and optimize via response surface methodology .
-
Validation : Confirm optimal conditions with triplicate runs and compare to theoretical predictions .
Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
Answer:
- FT-IR : Key peaks include anhydride C=O (1850 cm⁻¹ and 1775 cm⁻¹) and ester C-O (1250–1150 cm⁻¹). Compare to NIST reference spectra for validation .
- ¹H/¹³C NMR : Assign olefinic protons (δ 5.2–5.8 ppm) and quaternary carbons in the succinic moiety (δ 170–175 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the isooctadecenyl chain .
- GC-MS : Confirm molecular ion ([M⁺]) at m/z 350–360 (exact mass depends on isomer distribution) and fragmentation patterns (e.g., loss of CO₂) .
Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability) of this compound?
Answer:
- Hypothesis Testing : Attribute discrepancies to isomer variability (branched vs. linear alkyl chains) or impurities. Perform isomer-selective synthesis and compare DSC thermograms (e.g., melting points ±2°C indicate structural differences) .
- Method Harmonization : Standardize solvent systems (e.g., toluene vs. THF) for solubility tests and report Hansen solubility parameters. Use TGA to quantify decomposition onset temperatures under inert vs. oxidative atmospheres .
- Meta-Analysis : Statistically aggregate literature data using tools like Cochrane Review to identify outliers and consensus values .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
- Reactivity : Avoid aqueous conditions (hydrolysis to dicarboxylic acid) and store under inert gas (N₂/Ar) to prevent oxidation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Document incidents in lab safety logs .
Advanced: How can this compound be integrated into polymer matrices, and what analytical methods assess its covalent incorporation?
Answer:
- Grafting Strategies : Use free-radical initiation (e.g., AIBN) for copolymerization with styrene or acrylates. Monitor conversion via in-situ FT-IR .
- Validation :
Basic: What are the ethical standards for citing prior work on this compound in academic publications?
Answer:
- Citation Practice : Reference primary sources (e.g., original synthesis protocols) rather than reviews. Use tools like Zotero to manage bibliographies .
- Plagiarism Avoidance : Paraphrase methods while crediting foundational studies (e.g., "Adapted from Smith et al. [2020] with modifications to catalyst loading") .
- Data Attribution : Clearly distinguish between original data and literature-derived values in tables .
Advanced: How can computational modeling (e.g., DFT) predict this compound reactivity in novel reaction environments?
Answer:
- Model Setup : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Reactivity Prediction : Simulate transition states for esterification or hydrolysis. Compare activation energies (ΔG‡) to experimental kinetics .
- Validation : Correlate HOMO-LUMO gaps with observed catalytic activity (e.g., lower gaps = higher reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
